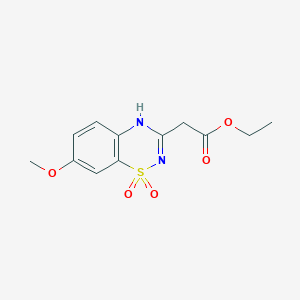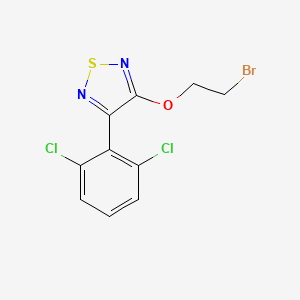
(pyridin-3-yl)methyl 1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized pyridine or imidazole derivatives.
Aplicaciones Científicas De Investigación
(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Imidazopyridine: A fused bicyclic compound combining imidazole and pyridine rings, recognized for its applications in medicinal chemistry and material science.
Uniqueness: (Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the presence of both pyridine and imidazole moieties in its structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
212632-27-4 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c14-10(13-5-4-12-8-13)15-7-9-2-1-3-11-6-9/h1-6,8H,7H2 |
Clave InChI |
QMRRRKQPTJYPDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)COC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3R)-oxolan-3-yl]ethyl methanesulfonate](/img/structure/B8409938.png)


![3-Methoxy-4-[(3-pyridinylmethyl)sulfanyl]aniline](/img/structure/B8409964.png)
![1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B8409972.png)



![1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone](/img/structure/B8409995.png)

![9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B8410002.png)

